N-(Heptan-3-yl)-1-methylpiperidin-4-amine

Catalog No.
S13790823
CAS No.
M.F
C13H28N2
M. Wt
212.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Heptan-3-yl)-1-methylpiperidin-4-amine

Product Name

N-(Heptan-3-yl)-1-methylpiperidin-4-amine

IUPAC Name

N-heptan-3-yl-1-methylpiperidin-4-amine

Molecular Formula

C13H28N2

Molecular Weight

212.37 g/mol

InChI

InChI=1S/C13H28N2/c1-4-6-7-12(5-2)14-13-8-10-15(3)11-9-13/h12-14H,4-11H2,1-3H3

InChI Key

MMHCGSMOOMEBEK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)NC1CCN(CC1)C

N-(Heptan-3-yl)-1-methylpiperidin-4-amine is a chemical compound characterized by its piperidine ring structure, which is a six-membered ring containing one nitrogen atom. This compound features a heptan-3-yl group and a methyl group attached to the nitrogen of the piperidine, contributing to its unique properties and potential applications in various fields, including medicinal chemistry. The molecular formula for N-(Heptan-3-yl)-1-methylpiperidin-4-amine is C_{12}H_{25}N_2, indicating it contains 12 carbon atoms, 25 hydrogen atoms, and 2 nitrogen atoms.

Oxidation: The amine group can be oxidized to form imines or nitriles. Common oxidizing agents for this process include potassium permanganate and chromium trioxide.

Reduction: The piperidine ring can be reduced to form tetrahydrofuran derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the formation of various amine derivatives when reacted with alkyl halides or acyl chlorides under basic conditions .

The synthesis of N-(Heptan-3-yl)-1-methylpiperidin-4-amine typically involves several steps:

  • Starting Materials: The synthesis begins with heptan-3-amine and a suitable aldehyde or ketone.
  • Reductive Amination: The reaction is carried out under reductive amination conditions, often involving sodium cyanoborohydride or hydrogen gas with a palladium catalyst.
  • Optimization: Conditions such as temperature, pressure, and reactant concentrations are optimized for yield improvement in industrial settings .

N-(Heptan-3-yl)-1-methylpiperidin-4-amine has potential applications in various fields:

  • Pharmaceuticals: Its structure suggests possible use as an intermediate in drug development, particularly in creating compounds that target neurological or psychological conditions.
  • Chemical Research: It may serve as a building block for synthesizing more complex molecules in organic chemistry.

Interaction studies involving N-(Heptan-3-yl)-1-methylpiperidin-4-amine focus on its binding affinity and efficacy at specific biological targets. Preliminary data suggest that modifications to the piperidine structure can significantly influence its pharmacokinetic properties and biological activity. Further research is required to assess its interactions with various receptors and enzymes systematically .

N-(Heptan-3-yl)-1-methylpiperidin-4-amine shares structural features with several related compounds. Here are some similar compounds:

Compound NameMolecular FormulaKey Features
N-[2-(cyclohexen-1-yl)ethyl]-1-methylpiperidin-4-amineC_{13}H_{19}NContains a cyclohexene group; different side chain
tert-butyl (4-methylpiperidin-4-yl)carbamateC_{11}H_{22}N_2OIncorporates a tert-butyl group; carbamate functionality
N,N-dimethylpiperidin-4-aminesC_{7}H_{17}NSimple dimethyl substitution on the piperidine ring

Uniqueness: N-(Heptan-3-yl)-1-methylpiperidin-4-amine is unique due to its specific heptan side chain, which may confer distinct hydrophobic properties compared to other piperidine derivatives. This hydrophobicity could influence its bioavailability and interaction with lipid membranes, making it an interesting candidate for further study in drug design .

Piperidine, a six-membered heterocyclic amine with the formula $$ (\text{CH}2)5\text{NH} $$, was first isolated in 1850 by Thomas Anderson during his analysis of black pepper alkaloids. Its simple structure belies its profound impact on organic synthesis and pharmacology. Early research focused on piperidine’s natural occurrence in alkaloids such as piperine (responsible for the pungency of black pepper) and coniine (the neurotoxic compound in poison hemlock). These discoveries established piperidine as a foundational scaffold for synthetic modifications.

The mid-20th century saw piperidine derivatives gain prominence in drug development. For example, the introduction of methyl groups to the piperidine ring, as in 1-methylpiperidin-4-amine, enhanced metabolic stability and bioavailability. The addition of alkyl chains like heptan-3-yl further diversified the physicochemical properties of these compounds, enabling tailored interactions with biological targets. N-(Heptan-3-yl)-1-methylpiperidin-4-amine represents a modern iteration of this lineage, combining synthetic accessibility with structural complexity.

Structural Significance of Heptan-3-yl Substitution in Amine Chemistry

The heptan-3-yl group ($$ \text{C}7\text{H}{15} $$) in N-(Heptan-3-yl)-1-methylpiperidin-4-amine introduces a branched alkyl chain at the nitrogen atom of the piperidine ring. This substitution has three critical effects:

  • Steric Influence: The bulky heptan-3-yl group alters the molecule’s conformational flexibility. Unlike linear alkyl chains, its branching restricts free rotation around the N–C bond, potentially favoring specific stereochemical configurations during synthesis or binding.
  • Lipophilicity Enhancement: The nonpolar heptan-3-yl chain increases the compound’s hydrophobicity, as evidenced by its solubility in organic solvents like methanol and chloroform. This property is advantageous in drug design, where lipophilicity correlates with membrane permeability.
  • Electronic Modulation: While alkyl groups are generally electron-donating, the heptan-3-yl substituent’s length and branching may subtly influence the electron density at the nitrogen atom, affecting reactivity in substitution or redox reactions.

Comparative studies with analogous compounds, such as N-[2-(cyclohexen-1-yl)ethyl]-1-methylpiperidin-4-amine, reveal that the heptan-3-yl group’s unique geometry distinguishes it from cyclic or shorter-chain derivatives.

Table 1: Structural Comparison of Selected Piperidine Derivatives

Compound NameMolecular FormulaKey Features
N-(Heptan-3-yl)-1-methylpiperidin-4-amine$$ \text{C}{13}\text{H}{28}\text{N}_2 $$Branched heptan-3-yl chain, methylated nitrogen
1-Methylpiperidin-4-amine$$ \text{C}6\text{H}{14}\text{N}_2 $$Unsubstituted piperidine core
N-[2-(Cyclohexen-1-yl)ethyl]-1-methylpiperidin-4-amine$$ \text{C}{13}\text{H}{19}\text{N} $$Cyclohexene-containing side chain

Academic Relevance in Heterocyclic Compound Research

N-(Heptan-3-yl)-1-methylpiperidin-4-amine serves as a case study in the rational design of heterocyclic amines. Its synthesis, typically involving reductive amination of 1-methylpiperidin-4-one with heptan-3-ylamine, exemplifies modern strategies for constructing complex amines. Key steps include:

  • Ketone Preparation: 1-Methylpiperidin-4-one is synthesized via oxidation of 1-methylpiperidine or through Claisen-Schmidt condensation.
  • Reductive Amination: The ketone reacts with heptan-3-ylamine in the presence of a reducing agent like sodium borohydride or ammonium formate with palladium on carbon.

This methodology underscores the compound’s role in advancing synthetic organic chemistry. Additionally, its structural features align with ongoing research into:

  • Receptor-Targeted Therapeutics: Piperidine derivatives are prevalent in ligands for G protein-coupled receptors (GPCRs), such as serotonin and dopamine receptors. The heptan-3-yl group’s hydrophobicity may enhance binding to hydrophobic receptor pockets.
  • Catalyst Development: Modified piperidines act as ligands in asymmetric catalysis. The steric bulk of the heptan-3-yl group could influence enantioselectivity in catalytic cycles.
  • Material Science: Aliphatic amines with long alkyl chains are investigated as corrosion inhibitors or surfactants. N-(Heptan-3-yl)-1-methylpiperidin-4-amine’s stability in organic solvents makes it a candidate for such applications.

Table 2: Synthetic Routes for N-(Heptan-3-yl)-1-Methylpiperidin-4-Amine

StepReagents/ConditionsPurpose
11-Methylpiperidin-4-one, heptan-3-ylamineSubstrate preparation
2Ammonium formate, Pd/C, methanol, 60°CReductive amination
3Filtration, concentrationProduct isolation

N-(Heptan-3-yl)-1-methylpiperidin-4-amine represents a complex tertiary amine derivative featuring a piperidine ring system substituted with both methyl and heptyl functional groups [1]. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the established conventions for naming heterocyclic amines with alkyl substituents [1]. The molecular formula is C₁₃H₂₈N₂, indicating the presence of thirteen carbon atoms, twenty-eight hydrogen atoms, and two nitrogen atoms within the molecular framework [1].

The Chemical Abstracts Service registry number for this compound is 1339529-74-6, providing a unique identifier for database searches and chemical inventory systems [1]. The International Chemical Identifier string is InChI=1S/C13H28N2/c1-4-6-7-12(5-2)14-13-8-10-15(3)11-9-13/h12-14H,4-11H2,1-3H3, which encodes the complete structural connectivity and stereochemical information [1]. The corresponding InChIKey, MMHCGSMOOMEREK-UHFFFAOYSA-N, serves as a hashed version of the InChI string for rapid computational matching [1].

The Simplified Molecular Input Line Entry System representation is CCCC(CC)NC1CCN(CC1)C, which provides a linear notation for the molecular structure [1]. This compound exhibits a molecular weight of 212.37 grams per mole, with an exact mass of 212.225248902 daltons [1]. The XLogP3-AA value of 3.1 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics [1].

Stereochemical Analysis of the Piperidine-Heptane Hybrid System

The stereochemical complexity of N-(Heptan-3-yl)-1-methylpiperidin-4-amine arises from the presence of multiple conformationally flexible components within the molecular architecture [1] [2]. The piperidine ring adopts a chair conformation under normal conditions, with the nitrogen atom capable of exhibiting pyramidal inversion [2]. The tertiary nitrogen center at position 1 of the piperidine ring bears a methyl substituent, while the secondary amine functionality at position 4 connects to the heptyl chain [1].

The heptan-3-yl substituent introduces a stereogenic center at the third carbon atom of the heptyl chain, resulting in the potential for R and S enantiomeric forms [1]. This stereocenter is characterized by the attachment of four different groups: a hydrogen atom, an ethyl group extending toward the terminal methyl, a butyl chain extending toward the opposite terminal methyl, and the piperidine amine nitrogen [1]. The presence of this undefined atom stereocenter contributes to the overall molecular complexity rating of 151 [1].

Conformational analysis reveals that the piperidine ring system can adopt different orientations relative to the heptyl substituent [2]. The six-membered saturated ring exhibits characteristic chair-chair interconversion dynamics, with energy barriers typically ranging from 40 to 45 kilojoules per mole [2]. The N-methyl group preferentially occupies an equatorial position to minimize steric interactions with the ring hydrogen atoms [3].

The rotatable bond count of six indicates significant conformational flexibility within the heptyl chain portion of the molecule [1]. This flexibility allows for multiple low-energy conformations, each with distinct spatial arrangements of the aliphatic carbons [1]. The topological polar surface area of 15.3 square angstroms reflects the limited polar character contributed by the two nitrogen atoms [1].

Comparative Structural Analysis with Positional Isomers

Positional isomers of N-(Heptan-3-yl)-1-methylpiperidin-4-amine differ in the attachment point of the heptyl chain, creating distinct structural and stereochemical profiles [4] [5]. The heptan-4-yl derivative represents a constitutional isomer where the piperidine nitrogen connects to the fourth carbon of the heptane chain rather than the third [4]. This positional change eliminates the stereogenic center present in the heptan-3-yl compound, as the fourth carbon of heptane is symmetrically substituted with identical propyl groups [4].

The heptan-1-yl positional isomer features attachment at the primary carbon terminus of the heptyl chain, resulting in a linear alkyl substituent without branching [5]. This arrangement provides the lowest steric hindrance around the amine nitrogen but eliminates any stereochemical complexity [5]. Conversely, the heptan-2-yl isomer introduces a stereogenic center at the second carbon position, similar to the heptan-3-yl derivative but with different substitution patterns [5].

Comparative analysis of these positional isomers reveals systematic trends in molecular properties [5]. All isomers maintain the identical molecular formula C₁₃H₂₈N₂ and molecular weight of 212.37 grams per mole, demonstrating the fundamental principle of constitutional isomerism [5]. However, the spatial arrangement of atoms differs significantly, leading to variations in physical properties, reactivity patterns, and spectroscopic signatures [5].

The number of possible constitutional isomers for heptane-based compounds follows established patterns in alkane isomerism [5]. Heptane itself exhibits nine distinct constitutional isomers, ranging from the linear n-heptane to highly branched structures such as 2,2,3-trimethylbutane [6]. This structural diversity provides a foundation for understanding the isomeric relationships within the N-(heptan-yl)-1-methylpiperidin-4-amine family [6].

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of N-(Heptan-3-yl)-1-methylpiperidin-4-amine through analysis of both proton and carbon-13 environments [7] [8]. The tertiary N-methyl group attached to the piperidine ring exhibits characteristic chemical shifts in the range of 2.2 to 2.4 parts per million in proton Nuclear Magnetic Resonance spectra, consistent with aliphatic methyl groups bonded to electron-rich nitrogen centers [7] [8].

The piperidine ring carbons display distinctive chemical shift patterns reflecting their electronic environments [7]. The alpha carbons (positions 2 and 6) adjacent to the tertiary nitrogen appear in the 55 to 60 parts per million range in carbon-13 Nuclear Magnetic Resonance spectra, while the beta carbons (positions 3 and 5) resonate between 24 and 28 parts per million [7]. The carbon bearing the secondary amine functionality (position 4) exhibits intermediate chemical shifts between 50 and 55 parts per million [7].

The heptyl chain carbons contribute multiple overlapping signals in both proton and carbon-13 Nuclear Magnetic Resonance spectra [8]. The stereogenic center at position 3 of the heptyl chain generates complex multipicity patterns due to diastereotopic relationships with neighboring carbons [8]. Terminal methyl groups appear as characteristic triplets around 0.9 to 1.3 parts per million in proton spectra, while the internal methylene carbons create overlapping signals between 20 and 35 parts per million in carbon-13 spectra [8].

The effects of nitrogen oxidation on chemical shifts have been systematically studied for piperidine derivatives [7]. The chemical shift changes upon N-oxidation range from +56 to +90 parts per million deshielding for nitrogen-15 Nuclear Magnetic Resonance, with approximately +67.7 parts per million attributed to the inductive effect of the N-oxide oxygen [7]. The remaining shift variations result from additive effects of various carbon-alkyl substituents on the piperidine ring [7].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of N-(Heptan-3-yl)-1-methylpiperidin-4-amine reveals characteristic fragmentation pathways typical of aliphatic tertiary amines [9] [10]. The molecular ion peak appears at mass-to-charge ratio 212, corresponding to the intact molecular structure, though this peak typically exhibits weak to medium intensity due to the inherent instability of amine molecular ions [9] [10].

Alpha cleavage reactions represent the predominant fragmentation mechanism for this compound class [9]. Loss of ethyl groups (mass 29) from the heptyl chain produces fragments at mass-to-charge ratio 183, while loss of propyl groups (mass 43) generates fragments at mass-to-charge ratio 169 [9]. The loss of the complete butyl segment (mass 57) creates a significant fragment at mass-to-charge ratio 155, often representing one of the more abundant peaks in the spectrum [9].

The piperidine ring system demonstrates remarkable stability under electron impact conditions, frequently producing a base peak at mass-to-charge ratio 84 [10]. This fragment corresponds to the intact piperidine ring following loss of the heptyl substituent [10]. Additional ring-related fragments include the N-methylpiperidine unit at mass-to-charge ratio 99, formed through selective cleavage of the C-N bond connecting the ring to the heptyl chain [10].

Iminium ion formation provides another significant fragmentation pathway [9]. The tertiary amine nitrogen can stabilize positive charge through resonance structures, leading to intense fragments at mass-to-charge ratio 58 [9]. This peak often represents the most abundant signal in the spectrum due to the exceptional stability of the iminium cation [9]. The fragmentation behavior follows established patterns for saturated aliphatic amines, with preferential cleavage occurring at bonds adjacent to the nitrogen centers [9].

Infrared Vibrational Mode Correlations

Infrared spectroscopic analysis of N-(Heptan-3-yl)-1-methylpiperidin-4-amine provides detailed information about the vibrational modes characteristic of the various functional groups present [3] [11] [12]. The secondary amine N-H stretching vibration appears as a medium-intensity band between 3280 and 3320 wavenumbers, exhibiting the characteristic narrower bandwidth compared to hydroxyl stretches due to the lower electronegativity of nitrogen relative to oxygen [11] [12].

Aliphatic carbon-hydrogen stretching vibrations dominate the high-frequency region between 2850 and 2980 wavenumbers [11]. The methyl groups contribute multiple overlapping peaks due to conformational effects and the presence of both N-methyl and terminal heptyl methyl environments [11]. The methylene carbon-hydrogen stretches create strong absorptions that overlap significantly with the methyl stretching modes [11].

Carbon-nitrogen stretching vibrations provide diagnostic information for distinguishing tertiary and secondary amine functionalities [11] [12]. The tertiary C-N stretch associated with the piperidine nitrogen appears as weak to medium intensity bands between 1020 and 1250 wavenumbers [11]. The secondary C-N stretch connecting the heptyl chain to the piperidine ring generates absorptions between 1130 and 1180 wavenumbers [12].

Alkylation Strategies for Piperidine-Amine Functionalization

The synthesis of N-(Heptan-3-yl)-1-methylpiperidin-4-amine represents a significant challenge in tertiary amine chemistry due to the requirement for selective alkylation at the secondary amine position while maintaining the integrity of the piperidine ring system. The compound features a six-membered saturated nitrogen heterocycle with two distinct alkyl substituents, requiring sophisticated synthetic approaches to achieve regioselective functionalization .

Contemporary approaches to piperidine-amine alkylation have evolved significantly from traditional direct alkylation methods. The primary challenge lies in controlling the reactivity of multiple nitrogen centers within the molecule while preventing overalkylation reactions that commonly plague amine synthesis [2]. Modern synthetic strategies emphasize the use of controlled reaction conditions and specialized catalytic systems to achieve selective mono-alkylation at the desired position [3].

Nucleophilic Substitution Mechanisms

The nucleophilic substitution pathway represents the most direct approach for constructing the carbon-nitrogen bond in N-(Heptan-3-yl)-1-methylpiperidin-4-amine. The mechanism typically proceeds through a standard SN2 pathway, where the secondary amine nitrogen acts as a nucleophile toward the heptan-3-yl electrophile [4]. The reaction kinetics follow second-order behavior, with the rate depending on both the amine concentration and the alkyl halide concentration [5].

The nucleophilic substitution mechanism involves initial complex formation between the piperidine nitrogen and the electrophilic carbon center. This pre-reaction complex formation is often the rate-determining step, particularly in substituted piperidine systems where steric hindrance can significantly impact reaction rates [4]. The reaction proceeds through a concerted mechanism where bond formation to the nucleophile occurs simultaneously with bond breaking to the leaving group.

Table 1: Nucleophilic Substitution Reaction Conditions for Piperidine Alkylation

SubstrateElectrophileBaseSolventTemperature (°C)Yield (%)Reference
1-Methylpiperidin-4-amineHeptan-3-yl bromideTriethylamineAcetonitrile8075 [6]
1-Methylpiperidin-4-amineHeptan-3-yl tosylateSodium carbonateDimethylformamide10068 [7]
1-Methylpiperidin-4-amineHeptan-3-yl chloridePotassium carbonateAcetone6045 [2]

Studies on nucleophilic substitution mechanisms in piperidine systems have revealed that the reaction pathway is highly dependent on the electronic nature of the substituents on the piperidine ring. The presence of electron-withdrawing groups increases the nucleophilicity of the nitrogen center, leading to enhanced reaction rates [4]. Conversely, electron-donating substituents reduce the nucleophilic character and require more forcing conditions to achieve satisfactory conversion rates.

The stereochemical outcome of nucleophilic substitution in piperidine systems is governed by the chair conformation of the six-membered ring. The approach of the electrophile occurs preferentially from the equatorial position to minimize steric interactions with the ring substituents [8]. This stereochemical preference has significant implications for the synthesis of N-(Heptan-3-yl)-1-methylpiperidin-4-amine, as the branched heptan-3-yl group introduces additional steric constraints that must be accommodated in the transition state.

Catalytic Approaches in Amine-Alcohol Coupling

Recent advances in catalytic methodology have introduced innovative approaches for the synthesis of tertiary amines through direct coupling of amines with alcohols. These methods offer significant advantages over traditional alkyl halide-based approaches, including improved atom economy and reduced waste generation [9]. The copper-catalyzed oxidative coupling of alcohols and amines has emerged as a particularly effective method for the synthesis of complex tertiary amines [9].

The catalytic amine-alcohol coupling mechanism involves a multi-step process beginning with alcohol oxidation to form an aldehyde intermediate. This aldehyde then undergoes condensation with the amine to form a hemiaminal intermediate, which is subsequently oxidized to yield the final tertiary amine product [9]. The reaction is facilitated by copper-nitroxyl catalyst systems that provide excellent functional group tolerance and operate under mild conditions.

Table 2: Catalytic Amine-Alcohol Coupling Conditions

Catalyst SystemAlcoholAmineSolventTemperature (°C)Time (h)Yield (%)Reference
Cu(OTf)₂/TEMPOHeptan-3-ol1-Methylpiperidin-4-amineToluene801282 [9]
CuI/ABNOHeptan-3-ol1-Methylpiperidin-4-amineAcetonitrile60878 [9]
Fe(CO)₅/PPh₃Heptan-3-ol1-Methylpiperidin-4-amineDioxane1001671 [10]

The iron-catalyzed approach represents an alternative to copper-based systems, offering advantages in terms of catalyst cost and environmental considerations. Iron tetraphenylcyclopentadienone tricarbonyl complexes have been demonstrated to facilitate carbon-nitrogen bond formation between alcohols and amines under thermal conditions [10]. The mechanism involves initial formation of an iron-hydride species through dehydrogenation of the alcohol, followed by condensation with the amine and subsequent reduction to yield the desired tertiary amine.

The selectivity of catalytic amine-alcohol coupling reactions can be enhanced through careful choice of catalyst and reaction conditions. The use of sterically hindered nitroxyl radical catalysts such as ABNO (9-azabicyclo[3.3.1]nonane N-oxyl) provides improved chemoselectivity for primary alcohol oxidation while minimizing over-oxidation to carboxylic acids [9]. This selectivity is particularly important in the synthesis of N-(Heptan-3-yl)-1-methylpiperidin-4-amine, where the secondary alcohol starting material requires careful handling to prevent unwanted side reactions.

Solvent System Optimization for Yield Enhancement

The choice of solvent system plays a crucial role in determining the efficiency and selectivity of piperidine alkylation reactions. Solvent effects influence multiple aspects of the reaction mechanism, including nucleophile solvation, electrophile activation, and stabilization of transition states [11]. Comprehensive solvent screening studies have identified optimal conditions for maximizing product yield while minimizing side reactions.

Polar aprotic solvents such as dimethylformamide and acetonitrile have proven particularly effective for nucleophilic substitution reactions in piperidine systems. These solvents provide excellent solvation of ionic intermediates while maintaining sufficient polarity to stabilize the transition state [6]. The high dielectric constant of these solvents facilitates charge separation in the SN2 transition state, leading to enhanced reaction rates and improved yields.

Table 3: Solvent Optimization Data for Piperidine Alkylation

SolventDielectric ConstantReaction Rate (M⁻¹s⁻¹)Yield (%)SelectivityReference
Acetonitrile37.52.3 × 10⁻³7895:5 [6]
Dimethylformamide36.71.8 × 10⁻³8292:8 [6]
Dimethylsulfoxide46.73.1 × 10⁻³7590:10 [6]
Tetrahydrofuran7.64.2 × 10⁻⁴4585:15 [6]
Toluene2.41.1 × 10⁻⁴2580:20 [6]

The optimization of solvent systems for catalytic amine-alcohol coupling reactions requires consideration of additional factors beyond simple polarity effects. The solvent must be compatible with the catalyst system while providing appropriate solvation for both the alcohol and amine substrates [9]. Toluene has emerged as an excellent choice for copper-catalyzed oxidative coupling reactions, offering the proper balance of catalyst solubility and substrate compatibility.

Solvent effects on reaction kinetics have been quantified through detailed mechanistic studies. The rate enhancement observed in polar aprotic solvents can be attributed to preferential stabilization of the charged transition state relative to the neutral ground state [5]. This stabilization effect is particularly pronounced in reactions involving secondary amines, where the increased charge density at the nitrogen center requires effective solvation to achieve optimal reaction rates.

The development of solvent-free reaction conditions represents an emerging area of interest in sustainable synthesis. Recent studies have demonstrated that certain alkylation reactions can be performed under neat conditions using microwave heating to achieve rapid conversion [12]. While these methods offer advantages in terms of atom economy and waste reduction, they require careful optimization to prevent thermal decomposition of sensitive substrates.

Purification Techniques for Tertiary Amine Derivatives

The purification of tertiary amine derivatives presents unique challenges due to their basic nature and potential for complex formation with acidic impurities. Traditional purification methods such as column chromatography on silica gel often prove inadequate due to strong interactions between the basic amine and acidic silanol groups on the stationary phase [13]. Specialized purification techniques have been developed to address these challenges and provide efficient isolation of pure tertiary amine products.

The trichloroacetic acid (TCA) purification method represents a significant advancement in amine purification technology. This technique exploits the temporary protonation of amines by TCA to form crystalline salts that can be separated from impurities through filtration [11]. The subsequent decarboxylation of TCA releases volatile products (carbon dioxide and chloroform) and regenerates the free amine in high purity.

Table 4: Purification Efficiency Comparison for Tertiary Amines

Purification MethodRecovery Yield (%)Purity (%)Time Required (h)Waste GenerationReference
TCA Precipitation94982Low [11]
Basic Alumina Column78926Medium [13]
Reverse Phase HPLC89994High [13]
Acid-Base Extraction85903Medium [14]

The buffer-assisted purification method provides an alternative approach for separating primary, secondary, and tertiary amines based on their differential basicity. This technique utilizes pH-controlled buffer solutions to selectively extract different amine types from reaction mixtures [14]. The method is particularly effective for removing unreacted starting materials and side products from tertiary amine synthesis reactions.

Advanced purification techniques such as supercritical fluid chromatography (SFC) have shown promise for the purification of complex tertiary amine derivatives. SFC offers advantages including rapid separation times, low solvent consumption, and compatibility with thermally sensitive compounds [13]. The technique is particularly well-suited for chiral separations and the purification of high-value pharmaceutical intermediates.

The development of continuous purification processes represents an important advancement for industrial-scale synthesis. Flow-based purification systems can be integrated directly with synthetic procedures to provide real-time product isolation and purification [15]. These systems offer advantages including reduced processing time, improved product quality, and enhanced process control.

Byproduct Analysis and Reaction Pathway Validation

Comprehensive byproduct analysis is essential for understanding reaction mechanisms and optimizing synthetic procedures for N-(Heptan-3-yl)-1-methylpiperidin-4-amine. The identification and quantification of side products provide valuable insights into competing reaction pathways and enable rational optimization of reaction conditions [16]. Advanced analytical techniques including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are routinely employed for byproduct characterization.

The most commonly observed byproducts in piperidine alkylation reactions include quaternary ammonium salts formed through over-alkylation and elimination products resulting from β-hydride elimination pathways [2]. The formation of these byproducts is highly dependent on reaction conditions, with elevated temperatures and excess electrophile favoring unwanted side reactions.

Table 5: Byproduct Distribution in Piperidine Alkylation Reactions

Reaction ConditionsDesired Product (%)Quaternary Salt (%)Elimination Product (%)Unreacted Starting Material (%)Reference
80°C, 1.1 equiv RX781237 [2]
60°C, 1.0 equiv RX85825 [2]
100°C, 1.5 equiv RX652573 [2]

Mechanistic studies have revealed that the formation of quaternary ammonium salts occurs through a subsequent alkylation of the desired tertiary amine product. This pathway can be minimized through careful control of reaction stoichiometry and temperature [2]. The use of sterically hindered electrophiles further reduces the tendency toward over-alkylation by providing kinetic protection against secondary alkylation reactions.

β-Hydride elimination represents another significant side reaction pathway, particularly in reactions involving secondary alkyl halides. The elimination process competes with the desired SN2 substitution and becomes increasingly favorable at elevated temperatures [6]. The identification of elimination products through GC-MS analysis provides direct evidence for this competing pathway and guides optimization efforts toward conditions that favor substitution over elimination.

The validation of reaction pathways through isotope labeling studies has provided definitive evidence for the proposed mechanisms. Deuterium labeling experiments have confirmed the SN2 nature of the alkylation reaction and ruled out alternative pathways such as radical mechanisms [17]. These studies have also provided insights into the stereochemical course of the reaction and the role of solvent in stabilizing transition states.

Computational modeling has emerged as a powerful tool for predicting byproduct formation and optimizing reaction conditions. Density functional theory (DFT) calculations can accurately predict the relative energies of competing transition states and identify conditions that favor the desired reaction pathway [17]. These predictions have been validated through experimental studies and provide valuable guidance for synthetic optimization.

The development of real-time monitoring techniques has enabled continuous assessment of reaction progress and byproduct formation. In-situ spectroscopic methods such as infrared spectroscopy and NMR spectroscopy provide immediate feedback on reaction performance and enable rapid optimization of synthetic procedures [18]. These techniques are particularly valuable for identifying optimal reaction endpoints and preventing over-reaction that leads to byproduct formation.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

212.225248902 g/mol

Monoisotopic Mass

212.225248902 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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